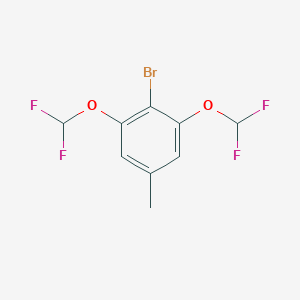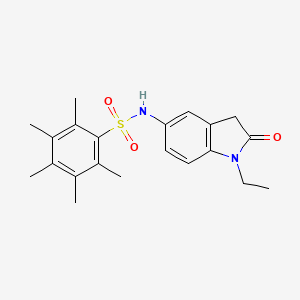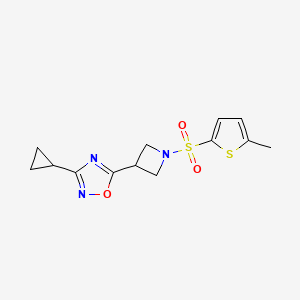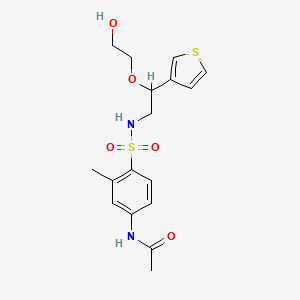
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a compound that presents intriguing structural and functional attributes, positioning it as a potential candidate for various scientific explorations. It combines elements such as a thiophene ring, a sulfamoyl group, and an acetamide moiety, which collectively contribute to its multifaceted reactivity and application potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps, each meticulously designed to introduce and preserve the functional groups within the compound.
Thiophene Ring Incorporation:
Hydroxyethoxy Substitution: : Subsequent steps involve the nucleophilic substitution of the 2-(2-hydroxyethoxy)ethyl group onto the thiophene ring, facilitated by suitable catalysts and solvents to ensure high yield and purity.
Acetamide Introduction: : Finally, the 3-methylphenyl moiety is connected via an amidation reaction, forming the complete structure.
Industrial Production Methods
Industrial synthesis might employ continuous flow processes to ensure efficiency and scalability. Using high-pressure reactors and automated controls can help maintain the precise reaction conditions needed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The presence of the thiophene ring enables oxidation reactions, forming sulfoxides or sulfones under specific conditions.
Reduction: : Reductive amination can modify the amide group, potentially altering its reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, facilitated by the functional groups present.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Often uses halogenated compounds or strong acids/bases depending on the specific functional group being targeted.
Major Products
Major products from these reactions include various oxidized forms of the compound, amine derivatives, and substituted thiophene or phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a reagent in organic synthesis to introduce complex functional groups.
Biology: : Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: : Investigated for its pharmacological properties, particularly in targeting sulfamoyl or thiophene-sensitive pathways.
Industry: : Application in the development of specialty chemicals and advanced materials due to its unique reactivity.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action is primarily mediated through its interaction with various molecular targets, including enzymes and receptor proteins. The sulfamoyl group is known to bind to specific active sites in enzymes, potentially inhibiting or modifying their activity. The hydroxyethoxy group provides solubility and facilitates interaction with hydrophilic environments, while the thiophene ring enhances binding specificity through aromatic stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyethyl)-N-(thiophen-3-yl)acetamide: : Lacks the sulfamoyl and additional hydroxyethoxy group, resulting in different reactivity and application potential.
3-methylphenylacetamide: : Simpler structure, missing the thiophene and hydroxyethoxy groups, leading to less specificity in biological interactions.
Thiophen-3-yl sulfonamide: : Includes the thiophene and sulfonamide group but lacks the acetamide and hydroxyethoxy functionalities.
Uniqueness
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide stands out due to its multifunctional nature, allowing it to engage in a broad spectrum of chemical reactions and biological interactions. Its structural complexity renders it particularly valuable for specialized applications where traditional compounds might fall short.
Propiedades
IUPAC Name |
N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-12-9-15(19-13(2)21)3-4-17(12)26(22,23)18-10-16(24-7-6-20)14-5-8-25-11-14/h3-5,8-9,11,16,18,20H,6-7,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSFJKFVTCBUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/new.no-structure.jpg)
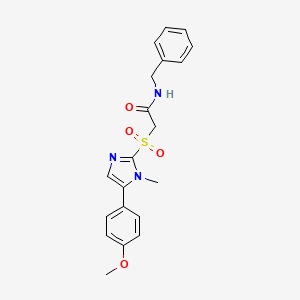
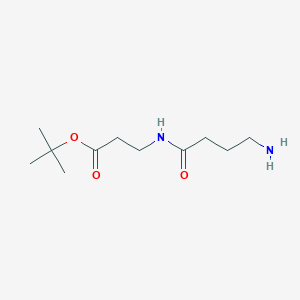

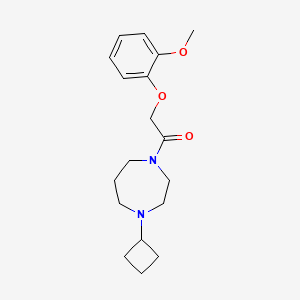
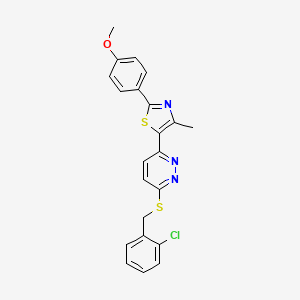
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
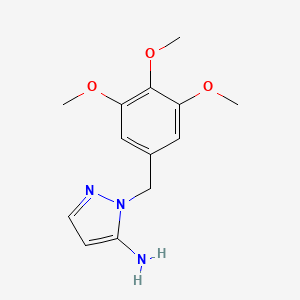
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2394747.png)
